

Vistusertib AZD2014 preclinical studies in breast cancer xenograft models

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Compound Focus: Vistusertib

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Drug Profile & Mechanism of Action

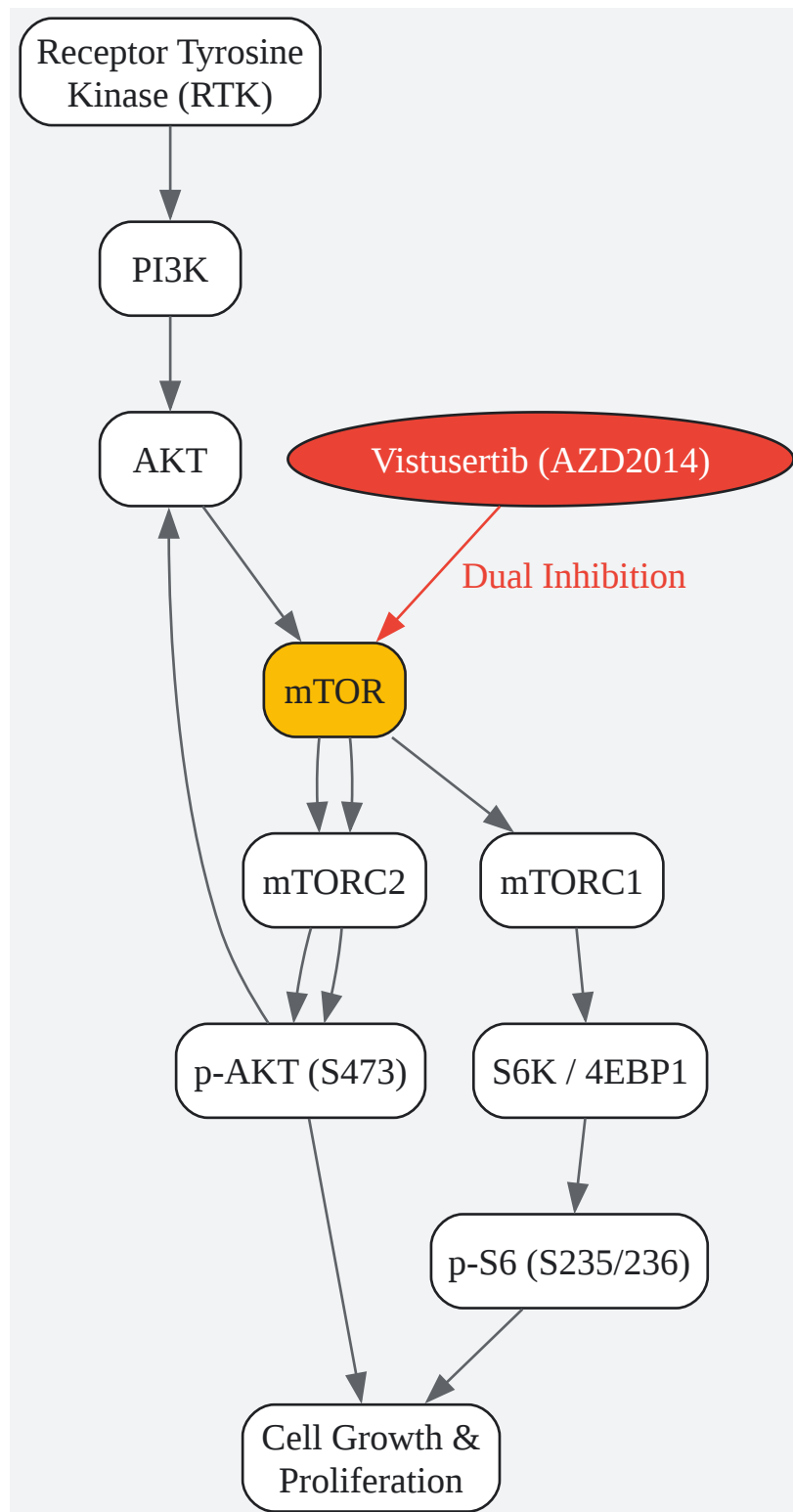
The table below outlines the core characteristics of **Vistusertib**.

Property	Description
Drug Name	Vistusertib (AZD2014)
Primary Target	mTOR kinase (ATP-competitive inhibitor) [1]
Target Complexes	mTORC1 & mTORC2 (dual inhibitor) [1] [2]
Key Mechanistic Advantage	Inhibits both mTORC1 and mTORC2, avoiding AKT reactivation associated with first-generation rapalogs [2]
IC ₅₀ (cell-free assay)	2.8 nM (vs. mTOR) [3]

Vistusertib is a selective, ATP-competitive inhibitor of the mTOR kinase. By targeting the catalytic site of mTOR, it potently inhibits the signaling outputs of both mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2) [1] [2]. This dual inhibition is a key differentiator from first-generation rapalogs (like

everolimus), which only partially inhibit mTORC1 and can lead to feedback activation of AKT via mTORC2. **Vistusertib** more comprehensively shuts down the PI3K/AKT/mTOR signaling axis [2].

The following diagram illustrates **Vistusertib**'s mechanism within the signaling pathway:



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Vistusertib directly inhibits mTOR kinase activity, suppressing signaling through both mTORC1 and mTORC2 complexes.

Efficacy in Breast Cancer Xenograft Models

Preclinical studies have evaluated **Vistusertib**'s efficacy across different dosing schedules and combination regimens.

Cancer Model	Treatment Protocol	Experimental Findings	Key Mechanistic Insights
ER+ Breast Cancer Xenografts [1]	Monotherapy (continuous & intermittent)	Dose-dependent tumor growth inhibition [1]	Modulation of mTORC1 (p-S6) and mTORC2 (p-AKT) substrates [1]
ER+ Breast Cancer Xenografts [1]	Combination with Fulvestrant	Induced tumor regressions [1]	Enhanced efficacy over single agents [1]

Vistusertib has broad antiproliferative activity across cancer cell lines and is effective in models with acquired resistance to hormonal therapy or rapalogs [1]. The antitumor activity is associated with on-mechanism modulation of both mTORC1 and mTORC2 substrates [1].

Key Experimental Methodologies

For researchers looking to replicate or build upon these studies, here is a summary of the core experimental methodologies used in the cited preclinical in vivo studies.

- **Animal Models:** Typically used **male SCID mice** implanted with human cancer cell lines or patient-derived explant models [1] [3].
- **Dosing Formulation:** **Vistusertib** was administered orally (p.o.), often prepared as a homogeneous suspension in a vehicle like CMC-Na [3].
- **Common Dosing:** A repeated dose of **20 mg/kg** orally is reported in preclinical studies [3].

- **Schedule Exploration:** Studies tested both **continuous and intermittent dosing** schedules, with intermittent showing efficacy and potential for better tolerability [1].
- **Endpoint Analysis:** Standard endpoints include measuring tumor volume over time to calculate tumor growth inhibition (TGI). Pharmacodynamic (PD) analysis involves Western Blotting of xenograft tumor lysates to assess modulation of pathway biomarkers like **p-S6 (S235/236)** for mTORC1 inhibition and **p-AKT (S473)** for mTORC2 inhibition [1] [3].

Combination Therapy & Clinical Translation

Preclinical data supported the transition of **Vistusertib** into clinical trials. The combination of **Vistusertib** with fulvestrant was particularly effective, inducing tumor regressions in ER+ xenograft models [1]. This provided a strong rationale for its investigation in later-phase clinical trials.

The ability to use an intermittent dosing schedule, which was active in these preclinical models, offered a potential strategy to improve the therapeutic window and manage toxicity in patients [1].

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